(4-Allyloxy-2-methyl-phenyl)-methanol
Overview
Description
(4-Allyloxy-2-methyl-phenyl)-methanol is an organic compound characterized by the presence of an allyloxy group attached to a methyl-substituted phenyl ring, with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Allyloxy-2-methyl-phenyl)-methanol typically involves the allylation of 4-hydroxy-2-methylbenzyl alcohol. This can be achieved through the reaction of 4-hydroxy-2-methylbenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: 4-Allyloxy-2-methylbenzaldehyde or 4-Allyloxy-2-methylbenzoic acid.
Reduction: 4-Allyloxy-2-methylbenzyl alcohol or 4-Allyloxy-2-methylbenzene.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Allyloxy-2-methyl-phenyl)-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4-Allyloxy-2-methyl-phenyl)-methanol exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of aldehydes or acids. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of alcohols or alkanes. The molecular targets and pathways involved in these reactions are determined by the nature of the functional groups present in the compound.
Comparison with Similar Compounds
- 4-Allyloxy-2-methylbenzaldehyde
- 4-Allyloxy-2-methylbenzoic acid
- 4-Allyloxy-2-methylbenzyl alcohol
Comparison: (4-Allyloxy-2-methyl-phenyl)-methanol is unique due to the presence of both an allyloxy group and a methanol group on the same phenyl ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it different from other similar compounds that may only have one of these functional groups.
Properties
IUPAC Name |
(2-methyl-4-prop-2-enoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7,12H,1,6,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHXPXLMGFCCFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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